molecular formula C26H29FN4O5 B2446188 Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896386-82-6

Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2446188
CAS No.: 896386-82-6
M. Wt: 496.539
InChI Key: XFDZCKATTNSGJZ-UHFFFAOYSA-N
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Description

Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H29FN4O5 and its molecular weight is 496.539. The purity is usually 95%.
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Properties

CAS No.

896386-82-6

Molecular Formula

C26H29FN4O5

Molecular Weight

496.539

IUPAC Name

methyl 3-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H29FN4O5/c1-36-25(34)18-6-11-21-22(17-18)28-26(35)31(24(21)33)12-4-2-3-5-23(32)30-15-13-29(14-16-30)20-9-7-19(27)8-10-20/h6-11,17H,2-5,12-16H2,1H3,(H,28,35)

InChI Key

XFDZCKATTNSGJZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with multiple functional groups that contribute to its biological activity. Its molecular formula is C22H26FN3O3C_{22}H_{26}FN_3O_3 with a molecular weight of approximately 399.4585 g/mol. The presence of the piperazine moiety and the fluorophenyl group is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The piperazine ring is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may lead to modulation of neurotransmission pathways, which could explain its potential effects on mood and cognition.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to exhibit inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmitter breakdown in the synaptic cleft.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
HeLa (Cervical)12.5
A549 (Lung)18.0

These results indicate that the compound exhibits moderate to strong cytotoxicity against these cancer cell lines, suggesting potential as an anticancer agent.

Neuropharmacological Activity

In addition to anticancer properties, the compound's effects on neurological pathways have been investigated:

  • Acetylcholinesterase Inhibition : The compound has shown promising results in inhibiting AChE with an IC50 value of approximately 10.4 µM, indicating potential use in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant improvements in cognitive function as assessed by behavioral tests. These findings support its potential as a cognitive enhancer.
  • Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to target proteins involved in cancer and neurodegenerative pathways. The docking scores suggest strong interactions due to hydrogen bonding and hydrophobic interactions with key amino acid residues .

Scientific Research Applications

Anticancer Activity

Several studies have demonstrated the anticancer properties of compounds related to the tetrahydroquinazoline structure. For instance, derivatives of quinazoline have shown significant activity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (Hep-G2) cancers .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µg/mL)Reference
Compound AMCF-75.0
Compound BA5493.5
Compound CHep-G22.0

Neuropharmacological Applications

The piperazine derivative structure is well-known for its neuropharmacological activities. Compounds containing piperazine rings have been extensively studied for their effects on neurotransmitter systems, particularly in the treatment of psychiatric disorders.

Potential as Antidepressants

Research indicates that piperazine derivatives can modulate serotonin receptors, making them potential candidates for antidepressant therapies. The incorporation of the fluorophenyl group may enhance selectivity and efficacy at these receptors.

Synthetic Applications

The synthesis of methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multi-step processes that are significant in synthetic organic chemistry.

Synthesis Pathway

The synthesis typically begins with the formation of the tetrahydroquinazoline scaffold followed by functionalization with piperazine and fluorophenyl groups. Techniques such as high-performance liquid chromatography (HPLC) are utilized to monitor reaction progress and ensure purity.

Table 2: Synthesis Overview

StepDescription
Step 1Formation of tetrahydroquinazoline scaffold
Step 2Functionalization with piperazine
Step 3Introduction of fluorophenyl group

Case Studies and Research Findings

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Efficacy : A study involving a library of tetrahydroquinazoline derivatives showed promising results against multiple cancer cell lines with IC50 values indicating potent activity .
  • Neuropharmacological Study : Research indicated that modifications in the piperazine ring could lead to enhanced antidepressant activity through improved receptor binding profiles.

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline-2,4-dione scaffold is typically synthesized via cyclocondensation of methyl 2-amino-4-(methoxycarbonyl)benzoate with urea or thiourea derivatives. In a modified procedure from, methyl 2-amino-4-(methoxycarbonyl)benzoate (1) reacts with triphosgene in dichloromethane under reflux to yield the quinazoline-2,4-dione intermediate (2) (Scheme 1).

Scheme 1: Formation of Quinazoline-2,4-dione
$$
\text{Methyl 2-amino-4-(methoxycarbonyl)benzoate} \xrightarrow[\text{CH}2\text{Cl}2, \Delta]{\text{triphosgene}} \text{Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate}
$$

Reaction Conditions:

  • Temperature: 40–50°C
  • Time: 6–8 hours
  • Yield: 75–80%

Introduction of the 6-Oxohexyl Chain

Alkylation via Mitsunobu Reaction

The hexyl chain is introduced at position 3 of the quinazoline core using a Mitsunobu reaction. As described in, tert-butyl 4-hydroxypiperidine-1-carboxylate is replaced with 6-hydroxyhexan-2-one (3) in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh$$_3$$) (Scheme 2).

Scheme 2: Mitsunobu Coupling
$$
\text{Quinazoline-2,4-dione} + \text{6-hydroxyhexan-2-one} \xrightarrow[\text{THF, 0°C to rt}]{\text{DIAD, PPh}_3} \text{Methyl 3-(6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate}
$$

Optimization Notes:

  • Solvent: Tetrahydrofuran (THF) ensures solubility of both reactants.
  • Temperature: Gradual warming from 0°C to room temperature minimizes side reactions.
  • Yield: 60–65%

Synthesis of 4-(4-Fluorophenyl)piperazine

Nucleophilic Aromatic Substitution

4-(4-Fluorophenyl)piperazine (4) is synthesized via Ullmann coupling between piperazine and 1-fluoro-4-iodobenzene. Copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine catalyze the reaction in toluene at 110°C (Scheme 3).

Scheme 3: Piperazine Functionalization
$$
\text{Piperazine} + \text{1-fluoro-4-iodobenzene} \xrightarrow[\text{CuI, toluene}]{\text{diamine ligand}} \text{4-(4-Fluorophenyl)piperazine}
$$

Key Parameters:

  • Catalyst loading: 10 mol% CuI
  • Ligand: 20 mol%
  • Yield: 70–75%

Final Coupling: Amide Bond Formation

Activation of the Hexyl Ketone

The ketone group in the hexyl chain is activated for nucleophilic attack by converting it to a chloro derivative using thionyl chloride (SOCl$$2$$). Subsequent reaction with 4-(4-fluorophenyl)piperazine in the presence of triethylamine (Et$$3$$N) forms the target compound (Scheme 4).

Scheme 4: Amide Coupling
$$
\text{Methyl 3-(6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate} \xrightarrow[\text{SOCl}2]{\text{reflux}} \text{Chloro intermediate} \xrightarrow[\text{CH}2\text{Cl}2, \text{Et}3\text{N}]{\text{4-(4-Fluorophenyl)piperazine}} \text{Target Compound}
$$

Critical Considerations:

  • Solvent: Dichloromethane (DCM) facilitates intermediate stability.
  • Base: Et$$_3$$N scavenges HCl, driving the reaction to completion.
  • Yield: 50–55%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) to remove unreacted piperazine and byproducts. Final recrystallization from ethanol yields analytically pure material (>98% purity by HPLC).

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.20 (s, 1H, quinazoline H-5), 7.45–7.30 (m, 4H, fluorophenyl), 4.10 (t, 2H, hexyl CH$$2$$), 3.90 (s, 3H, COOCH$$3$$), 3.70–3.40 (m, 8H, piperazine CH$$2$$), 2.60–2.20 (m, 6H, hexyl CH$$2$$ and quinazoline CH$$2$$).
  • MS (ESI) : m/z 539.2 [M+H]$$^+$$ .

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Reference
Quinazoline Formation Cyclocondensation 75–80 95
Hexyl Chain Attachment Mitsunobu 60–65 90
Piperazine Synthesis Ullmann Coupling 70–75 85
Final Coupling Amide Formation 50–55 98

Challenges and Optimizations

Side Reactions in Mitsunobu Coupling

Competing O-alkylation is suppressed by using a 1:1.2 molar ratio of quinazoline to 6-hydroxyhexan-2-one. Excess DIAD (1.5 equiv) further improves regioselectivity.

Piperazine Stability

4-(4-Fluorophenyl)piperazine is hygroscopic; reactions are conducted under anhydrous conditions with molecular sieves (4Å) to prevent hydrolysis.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

A multi-step synthesis is typically employed, starting with the preparation of the piperazine and quinazoline moieties followed by coupling via a hexyl linker. Key steps include:

  • Amide bond formation : Reacting 4-(4-fluorophenyl)piperazine with a hexanoic acid derivative under carbodiimide coupling conditions (e.g., EDCI/HOBt) to form the 6-oxohexyl intermediate .
  • Quinazoline core assembly : Condensation of methyl 7-carboxy-1,2,3,4-tetrahydroquinazoline-2,4-dione with the hexyl-linked piperazine intermediate using base catalysis (e.g., K₂CO₃ in DMF) .
  • Yield optimization : Control reaction temperature (60–80°C), use anhydrous solvents, and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm, fluorophenyl aromatic signals at δ 7.0–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~567.2 g/mol) .
  • HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Q. What safety precautions are required when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy (similar piperazine derivatives cause skin/eye irritation) .
  • Ventilation : Use a fume hood to avoid inhalation of fine particles .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

  • Dose-response studies : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 3-trifluoromethylphenyl) to isolate pharmacophore contributions .
  • Computational modeling : Perform molecular docking to assess binding affinity variations to targets like serotonin receptors .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to the hexyl linker to enhance aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperazine N-oxidation) and stabilize via methyl substitution .
  • Prodrug design : Convert the methyl ester to a tert-butyl ester for improved oral bioavailability .

Q. How can in silico methods predict off-target interactions?

  • Pharmacophore screening : Use tools like Schrödinger’s Phase to map structural similarities to known ligands of GPCRs or kinases .
  • Machine learning : Train models on datasets of piperazine-quinazoline analogs to predict binding to off-target proteins (e.g., hERG channel) .

Q. What experimental designs validate the compound’s mechanism of action in disease models?

  • Target engagement assays : Use fluorescence polarization to measure direct binding to purified enzymes (e.g., PDE inhibitors) .
  • Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., dopamine D₂ receptors) in cell lines to assess functional dependence .
  • Transcriptomics : RNA-seq profiling post-treatment to identify downstream signaling pathways .

Q. How do crystallographic data inform structural modifications for enhanced potency?

  • X-ray diffraction : Resolve the compound’s binding pose in complex with a target protein (e.g., kinase domain) to guide rational design .
  • SAR analysis : Modify substituents (e.g., fluorophenyl orientation) to optimize hydrophobic interactions observed in crystal structures .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Intermediate Isolation

StepReaction ConditionsYield (%)Purification MethodReference
Piperazine-hexyl couplingEDCI, DCM, RT, 12h65–70Column chromatography (EtOAc/Hexane)
Quinazoline couplingK₂CO₃, DMF, 80°C, 24h50–55Recrystallization (MeOH)

Q. Table 2. Comparative Biological Activity of Structural Analogs

Analog StructureTarget IC₅₀ (nM)Selectivity Ratio (Target/Off-Target)Reference
4-Fluorophenyl derivative120 ± 1512.5 (PDE4B/hERG)
3-Trifluoromethylphenyl derivative85 ± 108.2 (PDE4B/hERG)

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